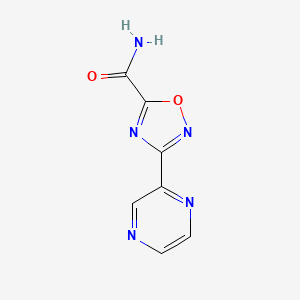
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a heterocyclic compound that contains pyrazine and oxadiazole rings . It’s related to a class of compounds that have shown a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would include a pyrazine ring attached to an oxadiazole ring via a carbon atom . The exact structure would need to be confirmed through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reactants present. For instance, it might undergo reactions with various nucleophiles or electrophiles, depending on its structure and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. For instance, its solubility, melting point, and boiling point would be influenced by factors such as its molecular weight and the presence of functional groups .科学的研究の応用
Metal-Involved Solvothermal Interconversions
Research by Li et al. (2010) explored the solvothermal reactions involving dipyrazinyl compounds bearing oxadiazole and triazole spacers, demonstrating reversible conversions in the presence of metal salts. This study provides insights into the controllability and mechanism of such reactions, indicating potential applications in the development of crystalline materials with supramolecular architectures Li et al., 2010.
Antimycobacterial Activity
Gezginci et al. (1998, 2001) synthesized and tested derivatives of pyridines and pyrazines substituted with oxadiazole-5-ones against Mycobacterium tuberculosis. These compounds, acting as carboxylic acid isosteres, showed varying degrees of potency, highlighting their potential in developing new antimycobacterial agents Gezginci et al., 1998; Gezginci et al., 2001.
Antitubercular and Anticancer Activities
El-Azab et al. (2018) conducted a detailed computational and spectroscopic analysis of newly synthesized oxadiazole derivatives, revealing their promising antitubercular activities. The study suggests these compounds could be more potent than traditional treatments like streptomycin and pyrazinamide El-Azab et al., 2018.
Influenza Virus Sialidases Inhibitors
Smith et al. (1997) described a series of substituted 4-amino-4H-pyran-2-carboxylic acid 6-triazoles and oxadiazoles as inhibitors of influenza virus sialidases. These compounds show activity patterns similar to those of known sialidase inhibitors, indicating their potential in influenza treatment Smith et al., 1997.
Synthesis and Evaluation of Antimicrobial and Anti-HCV Agents
Rizk et al. (2017) explored the synthesis of oxadiazolyl, pyrazolyl, and thiazolyl derivatives of thiophene-2-carboxamide, investigating their antimicrobial and anti-HCV activities. The study highlights the potential of these compounds in treating infections and hepatitis C virus Rizk et al., 2017.
Safety and Hazards
将来の方向性
The future research on “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” could involve exploring its potential biological activities and optimizing its synthesis process. Additionally, its mechanism of action could be investigated in more detail to understand how it interacts with biological systems .
作用機序
Target of Action
Compounds like “3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide” often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties .
Mode of Action
Once the compound binds to its target, it could inhibit or enhance the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size could affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), forming coordination complexes that can influence enzymatic activities . These interactions often involve hydrogen bonding and π-π stacking, contributing to the compound’s stability and reactivity in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, as these complexes can influence the activity of metalloenzymes and other metal-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher dosages, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. Its interactions with specific enzymes, such as oxidoreductases and transferases, play a key role in its metabolic processing and subsequent biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its bioavailability and efficacy. The compound’s ability to form complexes with metal ions also plays a role in its transport and distribution, as these complexes can be recognized and transported by specific cellular mechanisms.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment. For example, localization to the mitochondria can influence cellular respiration and energy production, while localization to the nucleus can affect gene expression and DNA repair processes.
特性
IUPAC Name |
3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-5(13)7-11-6(12-14-7)4-3-9-1-2-10-4/h1-3H,(H2,8,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMQXFPHTMTEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)

![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)
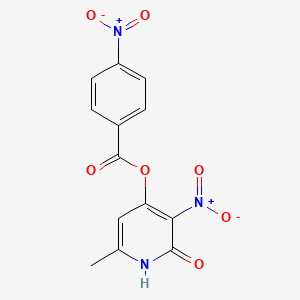
![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)

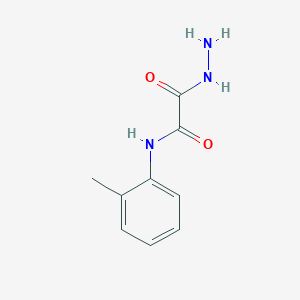
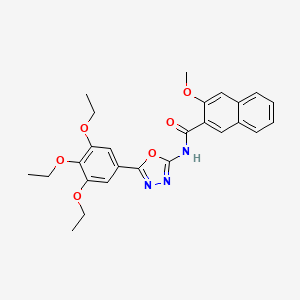

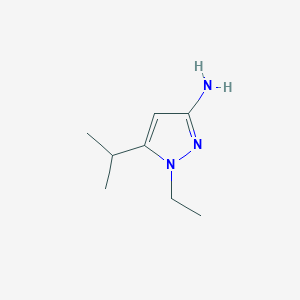
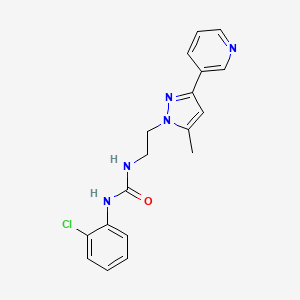
![N-(2,3-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2612665.png)
